D3/D2 Dopamine Receptor Selectivity: 2,7-Diamine Scaffold vs. 2,6-Diamine Analogs
The 2,7-diamine substitution pattern on the tetrahydronaphthalene scaffold confers a distinct dopamine receptor selectivity profile relative to 2,6-diamine analogs. A derivative of 1,2,3,4-tetrahydronaphthalene-2,7-diamine (N2-[2-(4-phenylpiperazin-1-yl)ethyl]-N2-propyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine) exhibited a Ki of 22.2 nM at the human dopamine D3 receptor versus 638 nM at the D2L receptor, representing a 28.7‑fold selectivity for D3 over D2 [1]. In contrast, a 2,6-diamine derivative ((S)-N6-(4-Cyclopropylphenyl)-1,2,3,4-tetrahydronaphthalene-2,6-diamine) demonstrated high‑affinity binding to the trace amine‑associated receptor 1 (TAAR1) with a Ki of 8.10 nM in mouse, a target profile not associated with the 2,7‑diamine scaffold [2]. The difference in amino group positioning (2,7 vs. 2,6) therefore dictates target engagement, making the 2,7‑diamine core the preferred starting point for D3‑selective ligand development.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Derivative of 2,7-diamine: D3 Ki = 22.2 nM, D2 Ki = 638 nM; Selectivity ratio D3/D2 = 28.7-fold |
| Comparator Or Baseline | 2,6-diamine derivative: TAAR1 Ki = 8.10 nM (mouse); D3/D2 data not reported |
| Quantified Difference | 28.7-fold D3/D2 selectivity for 2,7-diamine derivative vs. TAAR1‑biased profile for 2,6-diamine derivative |
| Conditions | HEK293 cells expressing human cloned dopamine D3 and D2L receptors, [3H]spiperone displacement assay |
Why This Matters
For research programs targeting dopamine D3 receptors (e.g., antipsychotic or addiction therapeutics), the 2,7-diamine scaffold provides a validated selectivity advantage over the 2,6-isomer, reducing the risk of D2‑mediated off‑target effects.
- [1] BindingDB. BDBM50229781 (CHEMBL252342): N2-[2-(4-phenylpiperazin-1-yl)ethyl]-N2-propyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine. Ki (D3) = 22.2 nM, Ki (D2) = 638 nM. View Source
- [2] BindingDB. BDBM390717: (S)-N6-(4-Cyclopropylphenyl)-1,2,3,4-tetrahydronaphthalene-2,6-diamine (US9957261, Example 73). Ki (mouse TAAR1) = 8.10 nM. View Source
